2,2,2-TRIFLUORO-N-(7-OXO-6,7-DIHYDRO-5H-INDENO[5,6-D][1,3]DIOXOL-5-YL)-ACETAMIDE
2,2,2-TRIFLUORO-N-(7-OXO-6,7-DIHYDRO-5H-INDENO[5,6-D][1,3]DIOXOL-5-YL)-ACETAMIDE
Brand Name:
Vulcanchem
CAS No.:
138621-69-9
VCID:
VC0155151
InChI:
InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18)
SMILES:
C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F
Molecular Formula:
C12H8F3NO4
Molecular Weight:
287.19 g/mol
2,2,2-TRIFLUORO-N-(7-OXO-6,7-DIHYDRO-5H-INDENO[5,6-D][1,3]DIOXOL-5-YL)-ACETAMIDE
CAS No.: 138621-69-9
Main Products
VCID: VC0155151
Molecular Formula: C12H8F3NO4
Molecular Weight: 287.19 g/mol
CAS No. | 138621-69-9 |
---|---|
Product Name | 2,2,2-TRIFLUORO-N-(7-OXO-6,7-DIHYDRO-5H-INDENO[5,6-D][1,3]DIOXOL-5-YL)-ACETAMIDE |
Molecular Formula | C12H8F3NO4 |
Molecular Weight | 287.19 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide |
Standard InChI | InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18) |
Standard InChIKey | HKZPPLCWYCSMAM-UHFFFAOYSA-N |
SMILES | C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F |
Canonical SMILES | C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F |
Solubility | 42.3 [ug/mL] |
PubChem Compound | 2768191 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume